molecular formula C13H14BrNO2 B194365 7-(4-Bromobutoxy)-quinoline-2(1H)-one CAS No. 203395-59-9

7-(4-Bromobutoxy)-quinoline-2(1H)-one

Cat. No.: B194365
CAS No.: 203395-59-9
M. Wt: 296.16 g/mol
InChI Key: MBOHAVAGDOGRBS-UHFFFAOYSA-N
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Description

A metabolite of Aripiprazole

Biological Activity

7-(4-Bromobutoxy)-quinoline-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₁₄BrNO₂
  • Molecular Weight : 296.15976 g/mol
  • CAS Number : 203395-59-9

The biological activity of this compound is primarily associated with its interactions with specific biological targets. While detailed mechanisms are still under investigation, several studies suggest that it may influence various biochemical pathways:

  • Enzyme Inhibition : The compound is thought to inhibit enzymes involved in metabolic processes, similar to other quinoline derivatives. This inhibition can alter lipid metabolism and cellular signaling pathways.
  • Cellular Effects : Preliminary studies indicate that it may affect cell viability and apoptosis, particularly in cancer cell lines, by modulating key signaling pathways.

Antimicrobial Activity

Research has shown that quinoline derivatives exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Studies have explored the anticancer potential of this compound:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Results : IC50 values indicated that the compound exhibits cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent.
Cell Line IC50 (µM)
MCF-710.5
A54915.3

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study published in the Journal of Medicinal Chemistry reported the synthesis of various quinoline derivatives, including this compound, and their evaluation against resistant bacterial strains. The results highlighted its potential as a scaffold for developing new antibiotics .
  • Anticancer Research :
    • A recent investigation into the anticancer properties of quinoline derivatives found that this compound inhibited cell proliferation in vitro. The study suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
  • Mechanistic Insights :
    • Another study focused on the molecular mechanisms underlying the biological activity of this compound. It was found to modulate gene expression related to apoptosis and cell cycle regulation, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

7-(4-bromobutoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOHAVAGDOGRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444506
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-59-9
Record name 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of intermediate 14 (193 mg, 1.2 mmol), 1,4-dibromobutane (0.43 mL, 3.6 mmol) and anhydrous K2CO3 (166 mg, 1.2 mmol) was dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers was washed with saturated aq NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=2:1) to give 7-(4-bromobutoxy)quinolin-2(1H)-one (intermediate 15) (147 mg, 41%) as a yellow solid.
Quantity
193 mg
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0.43 mL
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166 mg
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Synthesis routes and methods II

Procedure details

A mixture of intermediate 38 (253 mg, 1.68 mmol), 1,4-dibromobutane (0.6 mL, 5.04 mmol) and anhydrous K2CO3 (232 mg, 1.68 mmol) was dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=4:1) to give 7-(4-bromobutoxy)quinolin-2(1H)-one (intermediate 48) (120 mg, 25%) as a yellow solid.
Quantity
253 mg
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reactant
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0.6 mL
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232 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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